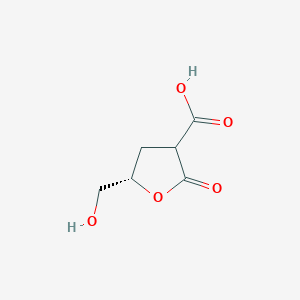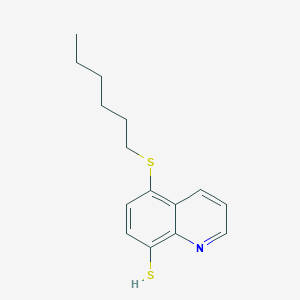
5-(Hexylsulfanyl)quinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexylthio)quinoline-8-thiol is a quinoline derivative with a hexylthio group attached at the 5-position and a thiol group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexylthio)quinoline-8-thiol typically involves the introduction of the hexylthio group and the thiol group onto the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a hexylthiol compound under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution .
Industrial Production Methods
Industrial production of 5-(Hexylthio)quinoline-8-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Hexylthio)quinoline-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced to form hydrogenated derivatives.
Substitution: The hexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hexylthio)quinoline-8-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 5-(Hexylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The quinoline ring can also interact with nucleic acids and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A well-known compound with antimicrobial and anticancer properties.
5-Chloro-8-hydroxyquinoline: Used as an antiseptic and disinfectant.
5-Methylthioquinoline: Similar structure with a methylthio group instead of a hexylthio group.
Uniqueness
5-(Hexylthio)quinoline-8-thiol is unique due to the presence of both the hexylthio and thiol groups, which confer distinct chemical reactivity and biological activity. The longer hexyl chain can enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
CAS No. |
60465-68-1 |
|---|---|
Molecular Formula |
C15H19NS2 |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
5-hexylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C15H19NS2/c1-2-3-4-5-11-18-14-9-8-13(17)15-12(14)7-6-10-16-15/h6-10,17H,2-5,11H2,1H3 |
InChI Key |
CWOVYRXPRBKCKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=C2C=CC=NC2=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


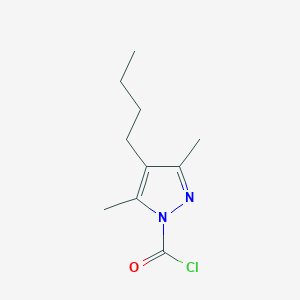
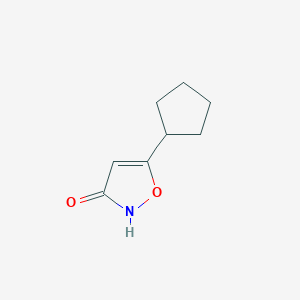
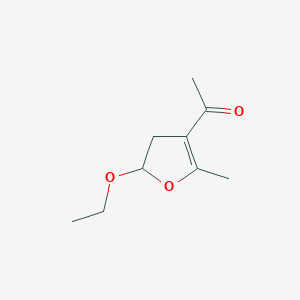
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)
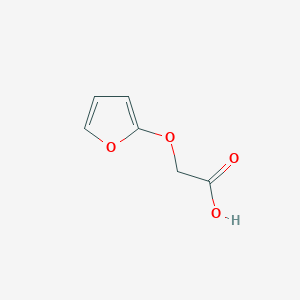
![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)

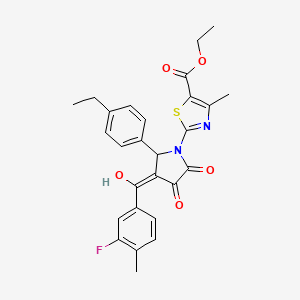
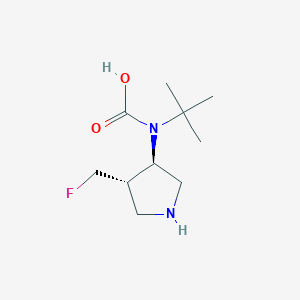
![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)
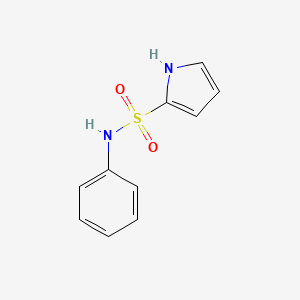
![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)
